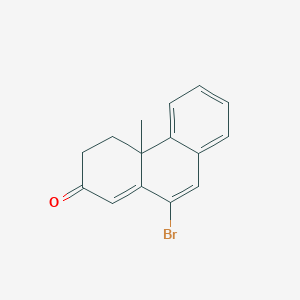![molecular formula C4H8O2 B14611584 [(2R,3R)-3-methyloxiran-2-yl]methanol CAS No. 58845-50-4](/img/structure/B14611584.png)
[(2R,3R)-3-methyloxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R)-3-methyloxiran-2-yl]methanol is an organic compound that features an oxirane (epoxide) ring and a hydroxyl group. This compound is chiral, meaning it has non-superimposable mirror images, and is often used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method to synthesize [(2R,3R)-3-methyloxiran-2-yl]methanol involves the epoxidation of alkenes. This process typically uses peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform, ether, acetone, or dioxane . The reaction proceeds through a concerted mechanism, forming a four-membered transition state and resulting in the oxirane ring.
Industrial Production Methods
Industrial production of this compound often involves similar epoxidation processes but on a larger scale. The use of stable and less hazardous peroxycarboxylic acids, such as magnesium monoperoxyphthalate (MMPP), is preferred due to safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R)-3-methyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different products depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻) are typically employed.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Vicinal diols.
Substitution: Various substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
[(2R,3R)-3-methyloxiran-2-yl]methanol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Employed in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(2R,3R)-3-methyloxiran-2-yl]methanol primarily involves its reactivity due to the strained oxirane ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via either an SN2 mechanism, where the nucleophile attacks the less hindered carbon, or an acid-catalyzed mechanism, where protonation of the epoxide oxygen increases its electrophilicity .
Comparación Con Compuestos Similares
[(2R,3R)-3-methyloxiran-2-yl]methanol can be compared with other epoxides and alcohols:
Similar Compounds: (2R,3S)-3-methyloxiran-2-yl]methanol, (2S,3R)-3-methyloxiran-2-yl]methanol, and (2S,3S)-3-methyloxiran-2-yl]methanol.
Propiedades
Número CAS |
58845-50-4 |
|---|---|
Fórmula molecular |
C4H8O2 |
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
[(2R,3R)-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3/t3-,4-/m1/s1 |
Clave InChI |
QQHZNUPEBVRUFO-QWWZWVQMSA-N |
SMILES isomérico |
C[C@@H]1[C@H](O1)CO |
SMILES canónico |
CC1C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



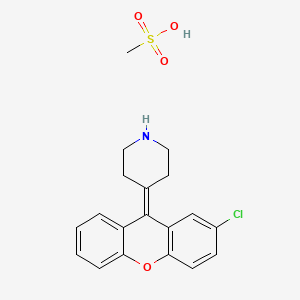
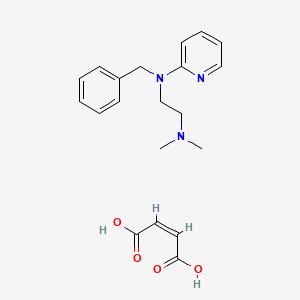
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)

![1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide](/img/structure/B14611534.png)

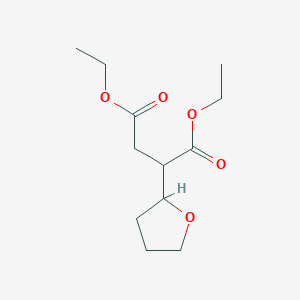
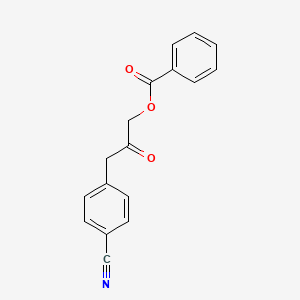
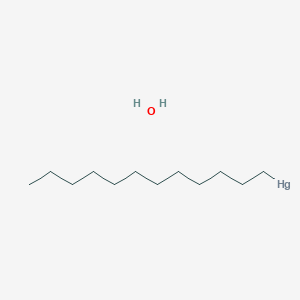
![4-Bromo-2-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B14611567.png)
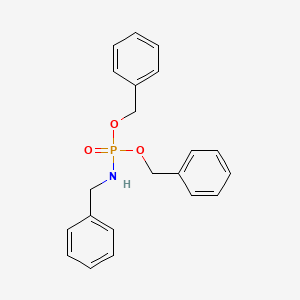
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
